molecular formula C21H21FN4O3S B2600809 N-(4-(3-(4-(2-fluorophenyl)piperazin-1-yl)-3-oxopropyl)thiazol-2-yl)furan-2-carboxamide CAS No. 1021266-22-7

N-(4-(3-(4-(2-fluorophenyl)piperazin-1-yl)-3-oxopropyl)thiazol-2-yl)furan-2-carboxamide

Cat. No.: B2600809
CAS No.: 1021266-22-7
M. Wt: 428.48
InChI Key: LYGSWGAFDQNCGJ-UHFFFAOYSA-N
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Description

N-(4-(3-(4-(2-fluorophenyl)piperazin-1-yl)-3-oxopropyl)thiazol-2-yl)furan-2-carboxamide is a useful research compound. Its molecular formula is C21H21FN4O3S and its molecular weight is 428.48. The purity is usually 95%.
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Scientific Research Applications

Microwave-assisted Synthesis and Biological Activities

Research by Başoğlu et al. (2013) on similar compounds highlights the microwave-assisted synthesis of molecules containing structures analogous to the specified compound. These molecules exhibited antimicrobial, antilipase, and antiurease activities, suggesting potential applications in combating microbial infections and modulating enzyme activities relevant to various diseases Microwave-assisted synthesis of some hybrid molecules containing penicillanic acid or cephalosporanic acid moieties and investigation of their biological activities.

Antimicrobial Activities of Azole Derivatives

Further exploration by Başoğlu et al. (2013) into azole derivatives, starting from furan-2-carbohydrazide, revealed compounds with significant antimicrobial activity. These findings suggest the potential of structurally related compounds, including the specified chemical, in developing new antimicrobial agents Design, synthesis and antimicrobial activities of some azole derivatives.

Fluoroquinolone-based Thiazolidinones and Antimicrobial Study

Patel and Patel (2010) developed fluoroquinolone-based 4-thiazolidinones demonstrating antifungal and antibacterial activities. This indicates the potential of the specified compound in similar applications, leveraging its structural components for antimicrobial purposes Synthesis and antimicrobial study of fluoroquinolone-based 4-thiazolidinones.

PET Imaging of Colony-Stimulating Factor 1 Receptor

Lee et al. (2022) described the development of a PET imaging ligand for the colony-stimulating factor 1 receptor (CSF1R), an emerging target for neuroinflammation imaging. While not the exact chemical, this research underscores the broader potential of fluoroaryl piperazine derivatives in neuroimaging applications Synthesis and Evaluation of a 18F-Labeled Ligand for PET Imaging of Colony-Stimulating Factor 1 Receptor.

Schiff Base and Thiazolidinone of Quinolone Derivatives

Patel and Patel (2010) synthesized Schiff base and thiazolidinone derivatives of 1-cyclopropyl-6-fluoro-7-[4-(2,3-dichlorophenyl)piperazin-1-yl]-4-quinolone with notable antibacterial and antifungal activity. This suggests the relevance of structural analogs, including the specified compound, in developing new antimicrobial therapies Synthesis and in vitro antimicrobial study of Schiff base and thiazolidinone of 1-cyclopropyl-6-fluoro-7-[4-(2,3-dichlorophenyl)piperazin-1-yl]-4-quinolone.

Properties

IUPAC Name

N-[4-[3-[4-(2-fluorophenyl)piperazin-1-yl]-3-oxopropyl]-1,3-thiazol-2-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21FN4O3S/c22-16-4-1-2-5-17(16)25-9-11-26(12-10-25)19(27)8-7-15-14-30-21(23-15)24-20(28)18-6-3-13-29-18/h1-6,13-14H,7-12H2,(H,23,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYGSWGAFDQNCGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2F)C(=O)CCC3=CSC(=N3)NC(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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